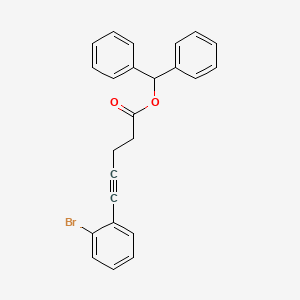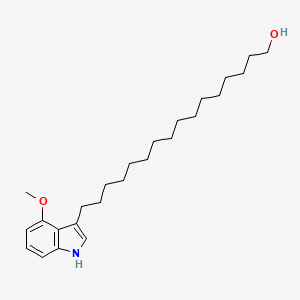
1H-Indole-3-hexadecanol, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-hexadecanol, 4-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound 1H-Indole-3-hexadecanol, 4-methoxy- combines the indole core with a long hexadecanol chain and a methoxy group, which may impart unique chemical and biological properties.
Preparation Methods
The synthesis of 1H-Indole-3-hexadecanol, 4-methoxy- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. The hexadecanol chain can be introduced through subsequent reactions, such as esterification or amidation, followed by reduction to obtain the alcohol. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by functional group modifications to introduce the hexadecanol chain and methoxy group. Optimized reaction conditions, such as temperature, solvent, and catalyst, are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
1H-Indole-3-hexadecanol, 4-methoxy- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone or aldehyde intermediates can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters using catalysts like sulfuric acid or p-toluenesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield a ketone or carboxylic acid, while substitution of the methoxy group may result in various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-hexadecanol, 4-methoxy- has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: It may serve as a probe for studying biological processes involving indole derivatives, such as enzyme interactions and receptor binding.
Medicine: The compound’s potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities, can be explored in preclinical and clinical studies.
Industry: It can be used in the development of new materials, such as polymers and surfactants, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1H-Indole-3-hexadecanol, 4-methoxy- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The hexadecanol chain and methoxy group may influence the compound’s solubility, membrane permeability, and overall bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
1H-Indole-3-hexadecanol, 4-methoxy- can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carbinol: A compound with anticancer properties found in cruciferous vegetables.
1H-Indole-3-butyric acid: A synthetic plant growth regulator used in agriculture.
The uniqueness of 1H-Indole-3-hexadecanol, 4-methoxy- lies in its combination of the indole core with a long hexadecanol chain and a methoxy group, which may impart distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
651331-36-1 |
|---|---|
Molecular Formula |
C25H41NO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
16-(4-methoxy-1H-indol-3-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-24-19-16-18-23-25(24)22(21-26-23)17-14-12-10-8-6-4-2-3-5-7-9-11-13-15-20-27/h16,18-19,21,26-27H,2-15,17,20H2,1H3 |
InChI Key |
PTEKQJOMSIKGNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
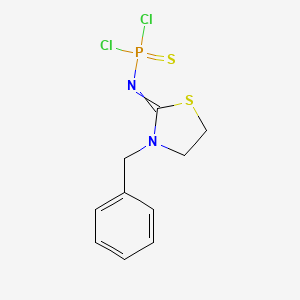
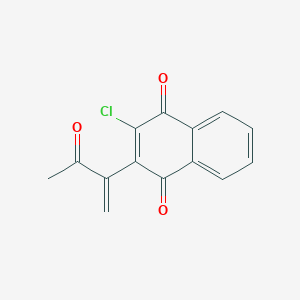
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)

![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
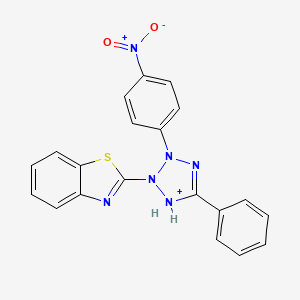
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
